1,3,4-Thiadiazol-2-amine, 5-(4-aminophenyl)-N-propyl-
Description
1,3,4-Thiadiazol-2-amine derivatives are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound “1,3,4-Thiadiazol-2-amine, 5-(4-aminophenyl)-N-propyl-” features a 4-aminophenyl substituent at the 5-position of the thiadiazole ring and an N-propyl group at the 2-amino position. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications due to the electron-donating nature of the 4-aminophenyl group and the lipophilic N-propyl chain.
The 4-aminophenyl group may be introduced through functionalization of precursor aromatic rings, followed by coupling to the thiadiazole core.
Properties
CAS No. |
106346-54-7 |
|---|---|
Molecular Formula |
C11H14N4S |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
5-(4-aminophenyl)-N-propyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H14N4S/c1-2-7-13-11-15-14-10(16-11)8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3,(H,13,15) |
InChI Key |
NHVPAORNOUSLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NN=C(S1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Procedure Summary:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Thiosemicarbazide (1 mol), 4-aminophenyl carboxylic acid (1–1.2 mol), PCl5 (1–1.2 mol) | Added to a dry reaction vessel and ground at room temperature until complete reaction occurs, yielding a crude product. |
| 2 | Alkaline solution (e.g., NaOH) | Added to the crude product to adjust pH to 8–8.2, followed by filtration. |
| 3 | Drying and recrystallization | The filter cake is dried and recrystallized to obtain the pure 2-amino-5-(4-aminophenyl)-1,3,4-thiadiazole derivative. |
- Solid-phase reaction avoids solvents, reducing environmental impact.
- Mild conditions and short reaction time.
- High yield (>91%).
- Low toxicity and cost of reagents (PCl5).
- Simple post-reaction workup.
This method can be adapted to introduce the N-propyl substituent by subsequent N-alkylation of the amino group on the thiadiazole ring.
Cyclodehydration Using Phosphorus Oxychloride (POCl3)
Another well-documented method involves the cyclodehydration of thiosemicarbazide with aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl3), which acts as a dehydrating agent facilitating ring closure.
Typical Procedure:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Aromatic carboxylic acid (3 mmol), POCl3 (10 mL) | Stirred at room temperature for 20 minutes. |
| 2 | Thiosemicarbazide (3 mmol) | Added, and mixture heated at 80–90 °C for 1 hour under stirring. |
| 3 | Cooling and addition of water (40 mL) | Suspension refluxed for 4 hours. |
| 4 | Basification to pH 8 with 50% NaOH | Solid filtered and recrystallized to yield 5-aryl-1,3,4-thiadiazol-2-amine derivatives. |
This method has been successfully used to prepare 5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine derivatives, which can then be N-alkylated to introduce the propyl group on the amino nitrogen.
N-Alkylation to Obtain N-Propyl Derivative
The N-propyl substitution on the amino group of the thiadiazole ring is typically introduced via alkylation reactions of the 2-amino group after ring formation.
Common Alkylation Procedure:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine | Starting material. |
| 2 | Propyl halide (e.g., propyl bromide or chloride), base (e.g., K2CO3 or NaH) | Reaction in anhydrous solvent (e.g., DMF or THF) under reflux or room temperature. |
| 3 | Workup and purification | Isolation of N-propyl substituted product by filtration and recrystallization. |
This step requires careful control to avoid over-alkylation or side reactions on the aromatic amine group.
Alternative Synthetic Routes and Considerations
From Acylhydrazines and Diacylhydrazines: Cyclization with sulfurizing agents like Lawesson’s reagent or P2S5 can yield 1,3,4-thiadiazoles but is less direct for the target compound with specific substituents.
Microwave-Assisted Synthesis: Microwave irradiation has been reported to accelerate cyclization reactions, improving yields and reducing reaction times, though specific data for this compound are limited.
Use of Acid Chlorides: For amide derivatives, acid chlorides of substituted benzoic acids can be reacted with 5-phenyl-1,3,4-thiadiazol-2-amine to form amides, but this is more relevant for derivatives rather than the N-propyl amine.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
The solid-phase grinding method with phosphorus pentachloride is noted for its simplicity, low toxicity, and high yield, making it a preferred method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles.
The cyclodehydration with POCl3 is a classical and reliable method, adaptable to various aromatic acids, and allows for subsequent functionalization such as N-alkylation to obtain N-propyl derivatives.
The choice of solvent and reaction temperature critically affects the yield and purity; for example, dry tetrahydrofuran (THF) is often preferred for cyclization reactions involving Lawesson’s reagent.
Recrystallization solvents and pH control during workup are essential for obtaining high-purity products.
NMR, IR, and elemental analysis confirm the structure and purity of the synthesized compounds, with characteristic signals for the thiadiazole ring and substituents.
Chemical Reactions Analysis
Types of Reactions
5-(4-aminophenyl)-N-propyl-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.
Scientific Research Applications
1,3,4-Thiadiazol-2-amine, 5-(4-aminophenyl)-N-propyl is a heterocyclic compound that has a thiadiazole ring and an aminophenyl group. Its molecular formula is and its molecular weight is 234.32 g/mol . The propyl substituent on the nitrogen atom of the thiadiazole ring affects the compound's chemical properties and biological activity.
Applications in Medicinal Chemistry
1,3,4-Thiadiazol-2-amine, 5-(4-aminophenyl)-N-propyl serves as a scaffold for creating new therapeutic agents that target cancer and infectious diseases. Research indicates that 1,3,4-thiadiazole derivatives have diverse biological activities. The synthesized thiadiazoles have demonstrated significant antimicrobial activities and a broad spectrum of biological properties in both pharmaceutical and agrochemical fields, such as in vitro inhibition of cyclooxygenase and 5- lipoxygenase activities . Other biological activities exhibited by the 1,3,4-thiadiazole moiety include antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antihypertensive properties . Interaction studies have revealed that 1,3,4-thiadiazole derivatives can form hydrogen bonds and hydrophobic interactions with various biological targets. For instance, binding studies indicate that the compound interacts effectively with proteins involved in cancer signaling pathways. These interactions are critical for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(4-aminophenyl)-N-propyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “1,3,4-Thiadiazol-2-amine, 5-(4-aminophenyl)-N-propyl-”, the following table compares it with structurally related thiadiazole derivatives reported in the literature:
Structural and Electronic Comparisons
- Substituent Effects: The 4-aminophenyl group in the target compound provides strong electron-donating effects via the -NH₂ moiety, which may enhance nucleophilic reactivity and intermolecular hydrogen bonding compared to electron-withdrawing groups (e.g., -Cl, -F) in compounds III and IV .
- Spectral Signatures: The C=N stretching frequency in the thiadiazole ring (~1560–1600 cm⁻¹) is consistent across derivatives . The target compound’s IR spectrum would additionally show NH₂ asymmetric/symmetric stretching near 3300 cm⁻¹. In NMR, the 4-aminophenyl group would produce distinct aromatic proton signals (e.g., δ ~6.5–7.5 ppm) and an NH₂ peak (δ ~5–6 ppm, broad), absent in halogenated analogs .
Biological Activity
1,3,4-Thiadiazol-2-amine, 5-(4-aminophenyl)-N-propyl- is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Chemical Composition:
- IUPAC Name: 5-(4-aminophenyl)-N-propyl-1,3,4-thiadiazol-2-amine
- Molecular Formula: C11H14N4S
- Molecular Weight: 234.32 g/mol
- CAS Number: 106346-54-7
Structural Features:
The compound features a thiadiazole ring with an aminophenyl group and a propyl substituent. The presence of these functional groups contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N4S |
| Molecular Weight | 234.32 g/mol |
| CAS Number | 106346-54-7 |
| IUPAC Name | 5-(4-aminophenyl)-N-propyl-1,3,4-thiadiazol-2-amine |
The biological activity of 1,3,4-thiadiazol derivatives is primarily attributed to their ability to interact with various biological targets:
- Enzyme Inhibition: Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication. For example, they can inhibit inosine monophosphate dehydrogenase (IMPDH), which is crucial for guanosine nucleotide synthesis .
- Apoptosis Induction: Studies indicate that these compounds can increase the proportion of apoptotic cells significantly. For instance, one study reported a 4.65-fold increase in apoptotic cells after treatment with certain thiadiazole derivatives compared to untreated controls .
- Cell Membrane Permeability: The mesoionic nature of thiadiazoles allows them to cross cellular membranes effectively, enhancing their bioavailability and therapeutic potential .
Biological Activities
- Anticancer Activity:
- Antimicrobial Properties:
- Neuroprotective Effects:
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of the biological activities of 1,3,4-thiadiazole derivatives:
-
Synthesis and Anticancer Evaluation:
A study synthesized various thiadiazole derivatives and evaluated their anticancer effects. It was found that certain derivatives significantly inhibited cell growth in vitro and induced apoptosis in cancer cells after 48 hours of exposure . -
Antimicrobial Activity Assessment:
Another research effort focused on the antimicrobial properties of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated promising activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . -
Mechanistic Studies:
Detailed mechanistic studies revealed that these compounds could effectively inhibit key signaling pathways involved in cancer progression, including those related to focal adhesion kinase (FAK) and topoisomerase II .
Q & A
Q. Basic
- FT-IR :
- C=N stretch : 1555–1595 cm⁻¹ (thiadiazole ring) .
- N–H stretch : 3197–3248 cm⁻¹ (amine groups) .
- ¹H-NMR :
- Aromatic protons: δ 7.01–8.02 ppm (integration confirms substituent count) .
– Aliphatic chains: δ 2.14–3.04 ppm (CH₂ groups adjacent to S/N) .
- Aromatic protons: δ 7.01–8.02 ppm (integration confirms substituent count) .
- Elemental analysis : Discrepancies ≤0.5% between calculated and observed C/H/N validate purity .
How can researchers resolve contradictions in synthesis yields when using different cyclization agents?
Advanced
Contradictory yields (e.g., 74% with POCl₃ vs. lower yields with H₂SO₄) arise from:
- Reagent reactivity : POCl₃ provides stronger electrophilic catalysis, accelerating cyclization .
- Byproduct formation : Iodine (in KI) may oxidize intermediates, reducing yield in alternative routes .
Resolution strategy :
Kinetic studies : Monitor reaction progress via TLC or in-situ IR.
Side-reaction analysis : Characterize byproducts via LC-MS to adjust stoichiometry .
What role does hydrogen bonding play in the supramolecular assembly of thiadiazole derivatives?
Advanced
X-ray studies reveal N–H···N hydrogen bonds between thiadiazole amines and aromatic nitrogens, forming 2D networks .
- Impact on properties : Enhanced thermal stability (e.g., melting points >100°C) .
- Design implications : Substituents like methoxy groups alter H-bond strength, affecting crystallinity .
How is the purity of synthesized thiadiazole derivatives assessed?
Q. Basic
- Recrystallization : DMSO/water (2:1) removes polar impurities .
- Chromatography : TLC (silica gel, ethyl acetate/hexane) confirms single spots .
- Melting point : Sharp ranges (e.g., 147°C ± 2°C) indicate homogeneity .
How are molecular docking studies designed to evaluate biological activity?
Q. Advanced
- Target selection : Enzymes like Sortase A (Gram-positive bacteria) are modeled using PDB structures.
- Ligand preparation : Thiadiazole derivatives (e.g., 5-((C4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-amine) are docked via AutoDock Vina .
- Validation : FRET assays measure inhibition (IC₅₀) against reference substrates .
How can discrepancies in elemental analysis data be addressed?
Advanced
Discrepancies (e.g., 12.42% N observed vs. 12.74% calculated) may stem from:
- Incomplete combustion : Use high-purity oxygen in CHNS analyzers.
- Hybridization effects : Adjust calculations for resonance-stabilized C=N bonds .
What methodologies analyze substituent effects on thiadiazole reactivity?
Q. Advanced
- DFT calculations : Evaluate electron-withdrawing/donating groups via Gaussian (e.g., HOMO-LUMO gaps) .
- Hammett plots : Correlate σ values of substituents (e.g., –Cl, –OCH₃) with reaction rates .
How are steric effects characterized in thiadiazole derivatives?
Q. Advanced
- X-ray torsion angles : Dihedral angles >30° (e.g., in molecule B ) indicate steric hindrance.
- NMR coupling constants : Vicinal coupling (³J) in aliphatic chains reflects conformational rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
